

An In-Depth Technical Guide to 7-Nitroquinazolin-4(3H)-one

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Compound of Interest

Compound Name: 7-Nitroquinazolin-4(3H)-one

Cat. No.: B188088

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CAS Number: 20872-93-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Nitroquinazolin-4(3H)-one**, a key heterocyclic organic compound. It serves as a foundational building block in medicinal chemistry and agrochemical research, primarily utilized as a versatile intermediate for the synthesis of more complex, biologically active molecules.^[1] This document consolidates available data on its chemical properties, synthesis, and the biological activities of its derivatives, offering detailed experimental protocols and visual representations of relevant chemical and biological pathways.

Core Chemical and Physical Properties

7-Nitroquinazolin-4(3H)-one is characterized by a quinazolinone core substituted with a nitro group at the 7-position. This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor in synthetic organic chemistry.^[1]

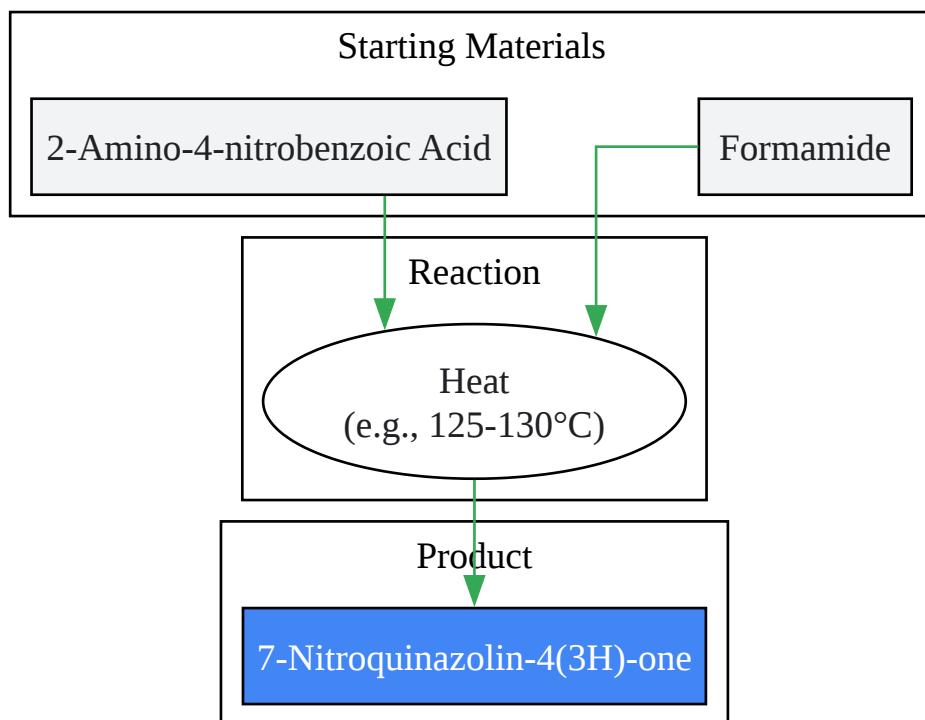
Property	Value	Reference
CAS Number	20872-93-9	[2] [3] [4]
Molecular Formula	C ₈ H ₅ N ₃ O ₃	[1] [2]
Molecular Weight	191.14 g/mol	[1] [2]
Appearance	Light yellow to brown solid	[1]
Purity	Typically >98%	[1]
Canonical SMILES	C1=CC2=C(C=C1--INVALID-LINK--[O-])N=CNC2=O	[2]

Synthesis and Derivatization

7-Nitroquinazolin-4(3H)-one serves as a critical starting material for a variety of more complex quinazolinone derivatives. The presence of the nitro group and the reactive sites on the quinazolinone ring allow for extensive chemical modifications, including reduction of the nitro group to an amine, which can then be further derivatized.[\[1\]](#)

Proposed Synthesis of the Core Compound

A plausible method for the synthesis of **7-Nitroquinazolin-4(3H)-one** involves the reaction of 2-amino-4-nitrobenzoic acid with formamide. This approach is a common and effective method for the formation of the quinazolinone ring system.

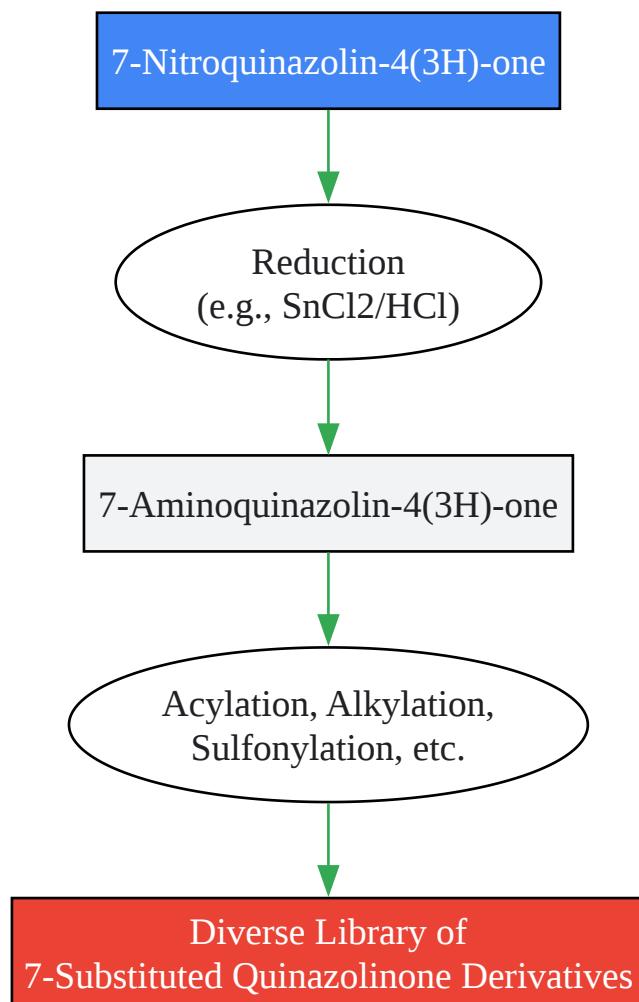


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*A proposed synthetic workflow for **7-Nitroquinazolin-4(3H)-one**.*

Derivatization Potential

The true value of **7-Nitroquinazolin-4(3H)-one** lies in its role as a synthetic intermediate. The nitro group can be reduced to an amine, providing a handle for a wide array of chemical transformations to generate diverse libraries of compounds for drug discovery.



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Derivatization pathway of 7-Nitroquinazolin-4(3H)-one.

Biological Activity of Derivatives

While specific biological data for **7-Nitroquinazolin-4(3H)-one** is not extensively available in the public domain, the quinazolinone scaffold is a well-established pharmacophore with a broad range of biological activities.^[1] Derivatives of this core structure have shown significant potential as anticancer and anti-inflammatory agents.

Anticancer Activity of Quinazolinone Derivatives

Numerous studies have demonstrated the potent cytotoxic effects of quinazolin-4(3H)-one derivatives against various cancer cell lines. A notable mechanism of action for many of these

compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways that regulate cell proliferation and survival.[\[5\]](#)[\[6\]](#)

Derivative Class	Cell Line	IC ₅₀ (μM)	Reference
Quinazolinone-Thiazole Hybrids	PC3 (Prostate)	10	[7]
MCF-7 (Breast)	10	[7]	
HT-29 (Colon)	12	[7]	
Quinazolin-4(3H)-one Hydrazides	MCF-7 (Breast)	0.20 - 0.84	[5]
A2780 (Ovarian)	0.14 - 3.00	[5]	
Quinazolin-4(3H)-one Esters	MCF-7 (Breast)	Varies	[5]
A2780 (Ovarian)	0.49 - 16.43	[5]	
Quinazolin-4(3H)-one-Based Hydroxamic Acids	SW620 (Colon), PC-3 (Prostate), NCI-H23 (Lung)	0.10 - 0.38	[8]

Note: The data presented is for derivatives of the quinazolin-4(3H)-one scaffold and not for **7-Nitroquinazolin-4(3H)-one** itself.

Anti-inflammatory Activity of Derivatives

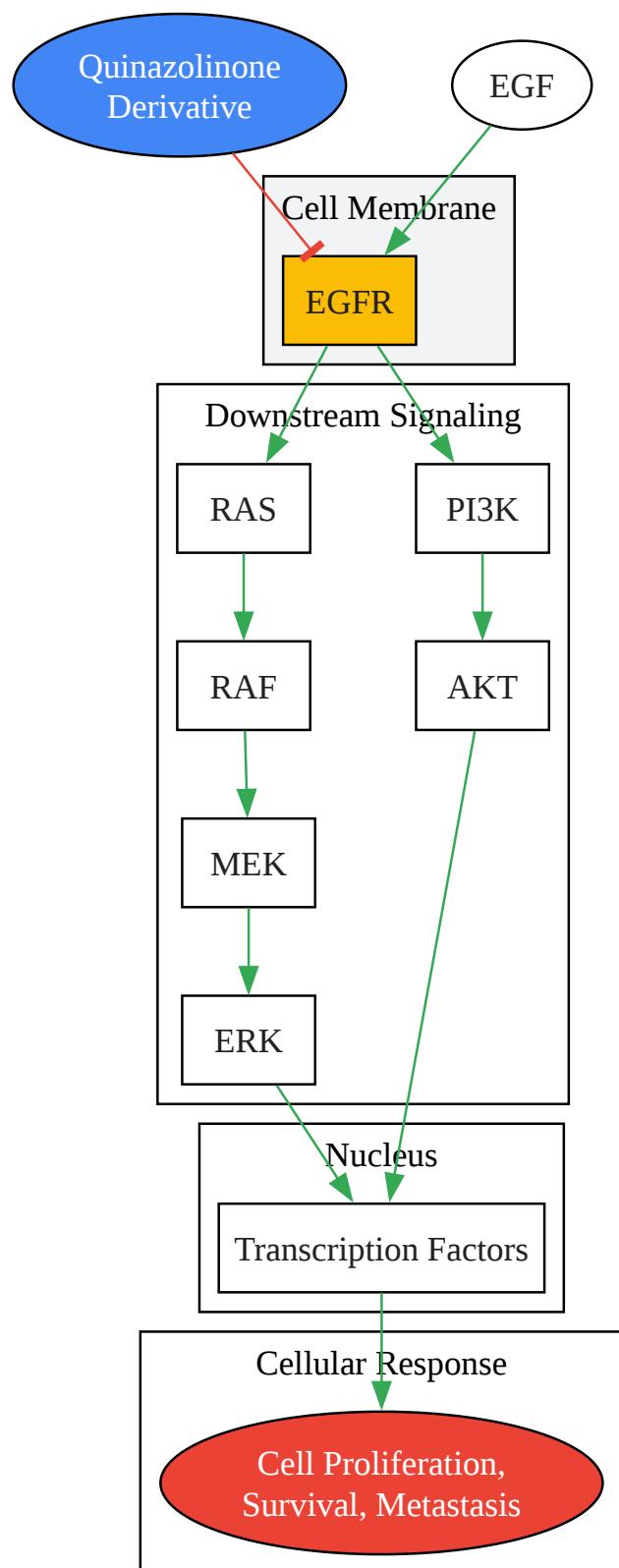
Derivatives of **7-Nitroquinazolin-4(3H)-one** have also been investigated for their anti-inflammatory properties. In vitro and in vivo studies have shown that these compounds can significantly inhibit inflammation.[\[9\]](#)

Assay	Model	Effect of Derivatives	Reference
Egg Albumin Denaturation	In vitro	Significant inhibition of heat-induced albumin denaturation.	[9]
Carrageenan-Induced Paw Edema	In vivo (Rat)	Reduction in paw edema.	[9][10]
Cotton Pellet Granuloma	In vivo (Rat)	Reduction in granuloma formation.	[9]

Note: The data presented is for derivatives of **7-Nitroquinazolin-4(3H)-one** and not the parent compound itself.

Signaling Pathway Involvement: EGFR Inhibition

Many quinazolinone derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling pathways that lead to cell proliferation, survival, and metastasis.



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EGFR signaling pathway and inhibition by quinazolinone derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and evaluation of **7-Nitroquinazolin-4(3H)-one** and its derivatives, adapted from published literature.

Synthesis of 7-Nitro-2-(4-nitrophenyl)-3-substituted-phenylquinazolin-4(3H)-one Derivatives[10]

This protocol describes a general method for the synthesis of 2,3-disubstituted **7-nitroquinazolin-4(3H)-ones**, which can be adapted for various derivatives.

Step I: Intermediate Formation

- Dissolve 4-nitroanthranilic acid (1 mmol) and triethylamine (1 mmol) in chloroform (50 mL).
- Add 2-methoxybenzoyl chloride (1 mmol) to the solution and stir at room temperature for 2 hours.
- Add cyanuric chloride (1 mmol) dissolved in DMF and continue stirring for an additional 4 hours.
- Wash the reaction mixture with ice-cold water and filter to isolate the crude intermediate product.

Step II: Final Product Synthesis

- Treat the intermediate from Step I with a substituted aniline (1 mmol) in glacial acetic acid (20 mL) containing sodium acetate (0.25 mg).
- Reflux the reaction mixture at 60-70°C for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, purify the crude product by recrystallization from ethanol.
- Characterize the final product using melting point, IR, ¹H NMR, and mass spectroscopy.

In Vitro Anti-inflammatory Assay: Egg Albumin Denaturation Method[10]

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

- Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations (50-250 μ g/mL) of the test compound.
- Prepare a control solution containing the same components but with 2 mL of PBS instead of the test compound.
- Incubate the mixtures at 37°C for 15 minutes.
- Induce denaturation by heating the mixtures at 70°C for 5 minutes.
- After cooling, measure the absorbance of the solutions at 660 nm.
- Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = $(\text{Absorbance of Control} - \text{Absorbance of Test}) / \text{Absorbance of Control} * 100$

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats[10][11]

This is a standard model for evaluating acute inflammation.

- Divide Wistar albino rats into groups (n=6).
- Administer the test compounds or a control vehicle (e.g., 1% carboxymethyl cellulose) orally.
- After a set period (e.g., 1 hour), induce inflammation by injecting a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
- Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
- Calculate the percentage inhibition of edema for each group compared to the control group.

Conclusion

7-Nitroquinazolin-4(3H)-one is a pivotal chemical entity that serves as a gateway to a vast array of potentially therapeutic compounds.^[1] While detailed biological data on the parent compound itself is limited in publicly accessible literature, the extensive research on its derivatives highlights the immense potential of the **7-nitroquinazolin-4(3H)-one** scaffold in drug discovery, particularly in the development of novel anticancer and anti-inflammatory agents. The synthetic versatility and the established biological relevance of the quinazolinone core make **7-Nitroquinazolin-4(3H)-one** a compound of significant interest for further research and development. This guide provides a foundational resource for scientists and researchers looking to explore the chemistry and therapeutic potential of this important molecule and its derivatives.

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References

- 1. nbino.com [nbino.com]
- 2. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 3. 20872-93-9 | 7-Nitroquinazolin-4(3H)-one - Capot Chemical [capotchem.com]
- 4. 20872-93-9|7-Nitroquinazolin-4(3H)-one|BLD Pharm [bldpharm.com]
- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolin-4(3H)-one-Based Hydroxamic Acids: Design, Synthesis and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. theaspd.com [theaspd.com]

- 10. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
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